![molecular formula C22H19NO3 B5661634 2-[4-(dimethylamino)benzylidene]-6-methoxybenzo[de]chromen-3(2H)-one](/img/structure/B5661634.png)
2-[4-(dimethylamino)benzylidene]-6-methoxybenzo[de]chromen-3(2H)-one
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Overview
Description
Synthesis Analysis
The synthesis of chromen-4-one derivatives, including those similar to our compound of interest, often involves regioselective reactions. For instance, a one-pot domino Friedel-Crafts acylation/annulation method can synthesize 2,3-disubstituted chromen-4-one derivatives from internal alkynes and 2-methoxybenzoyl chlorides under relatively mild conditions, yielding up to 93% (Bam & Chalifoux, 2018). Another approach includes microwave-assisted cyclization under mildly basic conditions, transforming aryl 2-bromobenzoates into corresponding 6H-benzo[c]chromen-6-ones with moderate yields (Dao et al., 2018).
Molecular Structure Analysis
Molecular structure analysis through X-ray crystallography reveals that compounds in this category often show significant dihedral angles between rings, indicating the structural complexity and potential for diverse chemical interactions. For example, related structures feature parallel sheets formed by hydrogen-bonded molecules, underscoring the importance of intermolecular interactions in defining the crystal structure (Abou et al., 2012).
Chemical Reactions and Properties
Chromen-ones undergo various chemical reactions, including regioselective Wittig reactions leading to distinct chromene derivatives. Such reactions underscore the compound's versatility in forming diverse structures with unique chemical properties (da Silva et al., 2007).
Physical Properties Analysis
The physical properties of chromen-ones are closely tied to their molecular structure, with intermolecular hydrogen bonds playing a pivotal role in their crystalline structure. These bonds result in stable structures with specific melting points, solubility characteristics, and crystalline forms (Nie, 2008).
Chemical Properties Analysis
The chemical properties of 2-[4-(Dimethylamino)benzylidene]-6-methoxybenzo[de]chromen-3(2H)-one and related compounds are multifaceted, including their reactivity towards nucleophiles and electrophiles, photochromic behavior, and potential for further functionalization. These properties are influenced by the electronic nature of the substituents and the overall molecular conformation (Iaroshenko et al., 2012).
properties
IUPAC Name |
(3Z)-3-[[4-(dimethylamino)phenyl]methylidene]-8-methoxy-2-oxatricyclo[7.3.1.05,13]trideca-1(12),5(13),6,8,10-pentaen-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19NO3/c1-23(2)15-9-7-14(8-10-15)13-20-22(24)17-11-12-18(25-3)16-5-4-6-19(26-20)21(16)17/h4-13H,1-3H3/b20-13- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DOWMTGRXOQQXMH-MOSHPQCFSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C=C2C(=O)C3=C4C(=C(C=C3)OC)C=CC=C4O2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)C1=CC=C(C=C1)/C=C\2/C(=O)C3=C4C(=C(C=C3)OC)C=CC=C4O2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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